Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- is a complex organic molecule with a unique structure This compound features multiple chiral centers, hydroxyl and methoxy functional groups, and a pentacyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:
Formation of the Pentacyclic Core: This step involves constructing the pentacyclic framework through a series of cyclization reactions. Common reagents used in this step include strong acids or bases to facilitate ring closure.
Introduction of Functional Groups: Hydroxyl and methoxy groups are introduced through selective functionalization reactions. Reagents such as methanol and hydroxylating agents are employed under controlled conditions to achieve the desired substitution.
Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are used to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
The compound Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
The compound Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- has several scientific research applications:
Medicinal Chemistry: Due to its complex structure and functional groups, this compound is studied for its potential as a drug candidate. It may exhibit biological activity against various diseases, including cancer and infectious diseases.
Materials Science: The unique pentacyclic framework makes this compound a candidate for developing novel materials with specific properties, such as high thermal stability and mechanical strength.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: It may be used as a precursor for synthesizing other complex molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups enable the compound to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The pentacyclic framework provides structural rigidity, allowing the compound to fit into specific binding sites with high affinity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)-: Unique due to its specific functional groups and pentacyclic structure.
Other Pentacyclic Compounds: Compounds with similar frameworks but different functional groups, such as pentacyclic triterpenoids.
Polycyclic Aromatic Compounds: Compounds with multiple aromatic rings, such as polycyclic aromatic hydrocarbons (PAHs).
Uniqueness
The uniqueness of Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- lies in its combination of a rigid pentacyclic framework with specific functional groups
Eigenschaften
Molekularformel |
C21H28O6 |
---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(4S,8R,9R,12S,13S,14S,16R)-14-hydroxy-9-methoxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C21H28O6/c1-10-11-7-12(22)14-20(8-11,16(10)23)18(24)27-13-5-6-19(2,3)15-17(25-4)26-9-21(13,14)15/h11-15,17,22H,1,5-9H2,2-4H3/t11-,12-,13-,14+,15+,17+,20?,21-/m0/s1 |
InChI-Schlüssel |
ANNDQWYMQQILCQ-OAFDGUKCSA-N |
Isomerische SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)OC)[C@@H]4[C@H](C[C@H]5CC4(C(=O)C5=C)C(=O)O2)O)C |
Kanonische SMILES |
CC1(CCC2C3(C1C(OC3)OC)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Synonyme |
rabdosin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.